5-Chloro-8-methylquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-chloro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3 |
InChI Key |
KPIRDTTWTQSJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 8 Methylquinolin 3 Amine
Classical and Contemporary Synthetic Routes to Quinoline (B57606) Amines
The preparation of aminoquinolines can be broadly categorized into two approaches: building the quinoline ring with the amine or a precursor already in place, or introducing the amino group onto a pre-formed quinoline ring.
One of the most direct and widely utilized methods for constructing the quinoline nucleus is the Friedländer synthesis. organicreactions.orgresearchgate.net This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group). organicreactions.orgthieme-connect.com The reaction, which can be catalyzed by acids, bases, or simply heat, proceeds through an initial Schiff base formation, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the pyridine (B92270) ring fused to the aniline (B41778) base. researchgate.netthieme-connect.com
The versatility of the Friedländer synthesis allows for the preparation of a wide variety of poly-substituted quinolines by simply changing the two starting components. eurekaselect.comthieme-connect.com For instance, to synthesize a quinoline with a 3-amino substituent, a starting material containing a protected amino group or a nitro group (which can later be reduced) would be required as the α-methylene component. A significant challenge with this classical method can be the limited availability of the required ortho-aminoaryl carbonyl compounds. mdpi.comresearchgate.net To address this, domino reactions have been developed, such as an in-situ reduction of a 2-nitrobenzaldehyde (B1664092) followed by the Friedländer cyclization, expanding the scope and accessibility of this powerful reaction. mdpi.comresearchgate.net
An alternative and highly effective strategy for synthesizing aminoquinolines involves the chemical modification of a quinoline ring that has already been constructed. This approach, known as functional group interconversion, is particularly useful when the desired quinoline core is more readily accessible than the precursors required for a full cyclization synthesis.
A common and robust method is the reduction of a nitroquinoline to the corresponding aminoquinoline. nih.govnih.gov The nitro group can typically be introduced onto the quinoline ring through electrophilic nitration. Subsequently, the nitro group is reduced to an amine. This transformation can be achieved using various reducing agents under mild conditions. nih.gov For example, stannous chloride (SnCl₂) is effective for this reduction and is tolerant of many other functional groups, including halogens and alkyl substituents. nih.gov Another common method involves using iron powder in acetic acid (Fe/AcOH), which is particularly useful in domino reactions where the reduction of the nitro group is followed immediately by a cyclization step. mdpi.com More recently, copper(II) oxide (CuO) with hydrazine (B178648) monohydrate has been shown to be a highly efficient and reusable reagent for the selective reduction of nitroquinolines to aminoquinolines. acs.org This method's high activity is attributed to the formation of oxygen vacancies on the CuO surface. acs.org
Multi-Step Convergent and Divergent Synthetic Approaches
Modern organic synthesis often employs multi-step strategies that allow for the efficient construction of complex molecules. These can be convergent, where different fragments of the molecule are synthesized separately before being joined, or divergent, where a common intermediate is used to create a library of related compounds.
Palladium-catalyzed reactions have become an indispensable tool in organic synthesis due to their mild reaction conditions and tolerance of a wide array of functional groups. nih.gov These methods have been extensively applied to the synthesis of quinolines and their derivatives. nih.govcapes.gov.br Palladium catalysts can be used to construct the quinoline ring itself, for example, through the cyclization of o-iodoanilines with allylic alcohols or the carbonylative annulation of 2-iodoanilines with alkynes. nih.govcapes.gov.br These processes allow for the rapid assembly of complex quinoline structures from relatively simple starting materials. rsc.org
Furthermore, palladium catalysis is crucial for the functionalization of the quinoline core through cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, a process that can be difficult to achieve with classical methods. While direct C-H amination is a major goal, more established palladium-catalyzed methods often involve coupling an amine with a halogenated quinoline (a Buchwald-Hartwig amination) or other activated quinoline derivatives.
While transition metal catalysis is powerful, concerns about cost and potential metal contamination of the final products, particularly in pharmaceutical applications, have driven the development of transition metal-free synthetic methods. nih.govmdpi.combenthamdirect.com Many classical methods like the Skraup and Friedländer syntheses are inherently metal-free but often require harsh conditions. nih.govmdpi.com
Recent research has focused on modifying these established procedures or developing entirely new metal-free pathways. mdpi.combenthamdirect.com For example, a one-pot reaction cascade for making 3-substituted quinolines from acetophenones and anthranils uses DMSO not only as a solvent but also as a one-carbon source, representing a highly atom-economical approach. acs.org Another strategy involves the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones, which proceeds without a metal catalyst to form 3-substituted or 3,4-disubstituted quinolines in good yields. frontiersin.org These methods provide valuable alternatives for quinoline synthesis, avoiding the need for metal catalysts. nih.govacs.org
Green Chemistry Principles and Sustainable Synthesis of Quinoline Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of quinoline synthesis, this involves developing methods that are more environmentally benign and efficient. ijpsjournal.comacs.org Key areas of focus include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govacs.org
Significant progress has been made in creating greener versions of classical quinoline syntheses. ijpsjournal.com Modifications to the Friedländer synthesis include using water as a solvent, employing recyclable nanocatalysts, or utilizing microwave irradiation as an energy source to accelerate the reaction and improve yields. nih.govbenthamdirect.com For example, zinc oxide nanoparticles supported on carbon nanotubes have been used as an effective catalyst for the Friedländer condensation under solvent-free conditions. nih.gov Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently green as they reduce the number of synthetic steps and purification stages. acs.org The use of catalysts like formic acid, which is renewable and biodegradable, also aligns with the goals of sustainable chemistry. ijpsjournal.com
Data Tables
Table 1: Summary of Synthetic Methodologies for Quinoline Amines
| Methodology | Reaction Type | Key Reagents/Catalysts | Key Features |
| Friedländer Synthesis | Cyclization/Condensation | o-Aminoaryl ketone/aldehyde + α-methylene compound; Acid or base catalyst. organicreactions.orgthieme-connect.com | Direct, versatile method for building the quinoline core. eurekaselect.comresearchgate.net |
| Functional Group Interconversion | Reduction | Nitroquinoline + Reducing agent (e.g., SnCl₂, Fe/AcOH, CuO). mdpi.comnih.govacs.org | Introduces an amino group onto a pre-existing quinoline ring; tolerant of other functional groups. nih.gov |
| Palladium-Catalyzed Synthesis | Cross-Coupling/Cyclization | Pd catalyst (e.g., PdCl₂, Pd(OAc)₂), o-haloanilines, alkynes, alcohols. nih.govcapes.gov.brnih.gov | Mild conditions, high functional group tolerance, rapid construction of complex molecules. nih.govrsc.org |
| Transition Metal-Free Synthesis | Cyclization/Condensation | Organocatalysts, DMSO, base/acid promotion. mdpi.comacs.orgfrontiersin.org | Avoids potentially toxic and expensive metal catalysts. nih.govbenthamdirect.com |
| Green Chemistry Approaches | Various | Water as solvent, nanocatalysts (e.g., ZnO/CNT), microwave irradiation. ijpsjournal.comnih.govbenthamdirect.com | Environmentally friendly, improved efficiency, reduced waste. nih.govacs.org |
Solvent-Free and Microwave-Promoted Reactions
The development of synthetic routes that eliminate the need for conventional solvents and employ microwave irradiation represents a significant advancement in green chemistry, offering benefits such as reduced reaction times, enhanced yields, and simplified purification processes. benthamdirect.comnih.gov These techniques are particularly relevant for the construction of the quinoline scaffold present in 5-Chloro-8-methylquinolin-3-amine.
Solvent-free synthesis, often conducted under thermal conditions, has been effectively demonstrated for quinoline derivatives. For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be efficiently carried out without a solvent. In one approach, poly-substituted quinolines are prepared in excellent yields by reacting an o-aminoaryl ketone or aldehyde with an α-methylene ketone in the presence of bismuth(III) chloride (BiCl₃) under solvent-free thermal conditions. eurekaselect.com Another example involves the use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones, affording quinoline derivatives in high yields under solvent-free conditions. researchgate.net These methods offer a clean reaction profile, simple methodology, and easy work-up. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. benthamdirect.com The rapid and efficient microwave-assisted Friedländer quinoline synthesis has been optimized using neat acetic acid as both a solvent and an acid catalyst. nih.govcam.ac.uk This method allows for the rapid construction of the quinoline scaffold from a 2-aminophenyl ketone and various ketones in as little as five minutes at 160 °C, a significant improvement over traditional heating methods that can take several days and result in poor yields. nih.govcam.ac.uk The use of microwave irradiation in multicomponent reactions for synthesizing quinoline-based heterocycles also showcases numerous advantages, including homogeneous and quick heating, shorter reaction times, higher reaction rates, lower energy consumption, and minimal waste production. nih.gov L-proline has also been found to be an efficient catalyst under microwave conditions for the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds to yield quinoline derivatives. benthamdirect.com
The following table summarizes selected solvent-free and microwave-assisted methods for quinoline synthesis.
| Reaction Type | Starting Materials | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Friedländer Synthesis | 2-aminobenzophenone, 1-acetyl-4-piperidone | Acetic acid, Microwave (160 °C) | 5 min | Excellent | nih.gov |
| Friedländer Synthesis | o-aminoarylketone, α-methylene ketone | BiCl₃, Solvent-free (thermal) | Not specified | Excellent | eurekaselect.com |
| Condensation | 2-aminoacetophenone, Ketones | Caesium iodide, Solvent-free (100 °C) | 30 min | High | researchgate.net |
| Knoevenagel Condensation | 2-aminoaryl ketones, Active methylene compounds | L-proline, Microwave | Shorter than conventional | High | benthamdirect.com |
| Multicomponent Reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Acetic acid, Microwave | Shorter than conventional | High | nih.gov |
Atom-Economy and Waste Minimization in Quinoline Synthesis
Several innovative, atom-economical methods for synthesizing quinoline derivatives have been developed. A notable example is the one-pot procedure for preparing substituted quinolines from substituted o-nitrotoluenes and olefins (like acrylic esters and acrylonitriles) using a cesium catalyst. rsc.orgrsc.org This method proceeds under mild, transition-metal-free conditions and is highly atom-economical as the only byproduct is water. rsc.org This approach is particularly attractive for industrial applications due to its efficiency and reduced environmental impact. rsc.orgrsc.org
Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The microwave-assisted multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is a prime example of a green and atom-economical process. nih.gov A comparison of green metrics for conventional versus microwave synthesis in this MCR highlights the superior atom economy factor (AEf), chemical elegance (CE), and reaction mass efficiency (RME) of the microwave-assisted protocol. nih.gov
Furthermore, the development of synthetic routes that utilize free radicals can also lead to high atom economy. A method for the green synthesis of two different types of multiply substituted quinolines from a single substrate by regulating free-radical duality demonstrates high-atom economy, good yields, and mild reaction conditions. chemrxiv.org
The table below presents a comparison of green metrics for a conventional versus a microwave-assisted multicomponent synthesis of a quinoline derivative, illustrating the principles of atom economy and waste minimization.
| Green Metric | Conventional Synthesis | Microwave Synthesis | Advantage of Microwave |
| Atom Economy (AE) | 91.74% | 91.74% | Same (reactant-dependent) |
| Atom Economy factor (AEf) | Higher in Microwave | Lower in Conventional | Yes |
| Chemical Elegance (CE) | Higher in Microwave | Lower in Conventional | Yes |
| Reaction Mass Efficiency (RME) | Higher in Microwave | Lower in Conventional | Yes |
| Process Mass Intensity (PMI) | Lower in Microwave | Higher in Conventional | Yes |
| E-factor | Lower in Microwave | Higher in Conventional | Yes |
Data adapted from a study on the synthesis of pyrimido[4,5-b]quinolines. nih.gov
Catalytic Strategies for Targeted Functionalization of Quinoline Rings
The targeted functionalization of the quinoline ring system through C-H activation is a powerful and atom-economical strategy for introducing substituents at specific positions. nih.govscilit.comacs.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For a molecule like this compound, such strategies would be invaluable for introducing the chloro, methyl, and amine groups onto a pre-existing quinoline core.
Transition metal catalysis is at the forefront of C-H functionalization of quinolines. nih.govacs.org Various metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), nickel (Ni), and copper (Cu), have been employed to achieve site-selective functionalization. nih.govnih.gov The regioselectivity of these reactions is often governed by a combination of electronic effects, steric hindrance, and the use of directing groups. nih.govacs.org
While C2 functionalization of quinolines is common, achieving selectivity at other positions like C3, C5, and C8 can be more challenging. nih.govacs.org The nitrogen atom in the quinoline ring can act as a directing group, facilitating C8 functionalization. acs.org For instance, Ru-catalyzed arylation of N-(quinolin-8-yl)quinoline-4-carboxamide occurs at the C8 position. nih.gov
Functionalization at the C3 position is particularly difficult due to the electronic properties of the pyridine ring. acs.org However, recent advances have shown that nickel-catalyzed C3-H functionalization of quinolines with electrophilic reagents is possible at room temperature without the need for a directing group. acs.org This method proceeds via a 1,4-addition of a nickel hydride species to the quinoline, followed by nucleophilic attack and oxidative aromatization. acs.org
The introduction of a chlorine atom at the C5 position and a methyl group at the C8 position would likely require specific catalytic systems or a multi-step synthetic approach. The synthesis of 5-chloro-8-hydroxyquinoline (B194070) from 2-amino-4-chlorophenol (B47367) using a Doebner-von Miller reaction is a known process, which could potentially be adapted. chemicalbook.com The subsequent conversion of the hydroxyl group to a methyl group and the introduction of an amine at the C3 position would require further functionalization steps.
The following table highlights various catalytic systems for the functionalization of the quinoline ring.
| Catalyst System | Position Functionalized | Type of Functionalization | Reference |
| Ni(cod)₂ / PCy₃ | C2 | Arylation | nih.gov |
| Pd(OAc)₂ / Ag₂CO₃ | C2 | Heteroarylation | nih.gov |
| [RuCl₂(p-cymene)]₂ / PPh₃ | C8 | Arylation (with directing group) | nih.gov |
| CuCl | C3/C5 | Etherification | nih.gov |
| Nickel / Ligand | C3 | Alkylation, Arylation, etc. | acs.org |
Reactivity and Derivatization Strategies of 5 Chloro 8 Methylquinolin 3 Amine
Modifications at the Methyl Position and Ring Annulation Strategies
Oxidation and Reduction of the Methyl Group
The methyl group at the C-8 position of the quinoline (B57606) scaffold presents a site for oxidative functionalization. While direct studies on 5-Chloro-8-methylquinolin-3-amine are not extensively documented in readily available literature, the reactivity of analogous 8-methylquinoline (B175542) derivatives provides a strong precedent for its expected chemical behavior. For instance, the oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde is effectively achieved using selenium dioxide. nih.gov This suggests that the methyl group of this compound could similarly be oxidized to an aldehyde, which would serve as a valuable handle for further synthetic transformations.
Vigorous oxidation of methylquinolines can lead to the formation of pyridine (B92270) carboxylic acids. youtube.com This transformation breaks down the benzene (B151609) portion of the quinoline ring system, highlighting the stability of the pyridine core under harsh oxidative conditions. It is plausible that under similar conditions, the methyl group of this compound could be converted to a carboxylic acid, yielding 3-amino-5-chloroquinoline-8-carboxylic acid.
Conversely, reduction of the quinoline ring system is also a known transformation. The pyridine ring of quinoline derivatives can be selectively hydrogenated. tandfonline.com This would convert the this compound to the corresponding 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinolin-3-amine, introducing a non-aromatic, saturated heterocyclic ring and significantly altering the molecule's three-dimensional structure.
Table 1: Potential Oxidation/Reduction Reactions of the Methyl Group
| Starting Material | Reagent/Condition | Expected Product | Reaction Type |
| This compound | Selenium Dioxide (SeO₂) | 3-Amino-5-chloroquinoline-8-carbaldehyde | Oxidation |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 3-Amino-5-chloroquinoline-8-carboxylic acid | Oxidation |
| This compound | Catalytic Hydrogenation (e.g., H₂/Pd) | 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinolin-3-amine | Reduction |
Heterocyclic Ring Formation and Scaffold Extension
The 3-amino group of this compound is a key functional group that enables the construction of fused heterocyclic systems, effectively extending the molecular scaffold. This primary amine can act as a potent nucleophile in cyclization and condensation reactions.
One common strategy involves the reaction of 3-aminoquinazolines, a related heterocyclic system, with various reagents to build fused six, seven, or eight-membered rings. nih.gov For example, condensation with aldehydes can yield Schiff bases, which can subsequently undergo intramolecular cyclization. nih.gov Applying this logic, reacting this compound with a suitable bifunctional electrophile could lead to the formation of novel fused polycyclic structures.
The synthesis of pyrazolo[1,5-c]quinazolin-5(6H)-ones and 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones from related amino-heterocycles demonstrates the utility of an available amino group for building fused five-membered rings containing nitrogen. nih.gov This suggests that this compound could be a precursor to analogous triazolo[4,5-c]quinolines or other fused systems. The reaction would likely proceed by converting the 3-amino group into a more reactive intermediate, such as a hydrazine (B178648) or an amidine, followed by cyclization with a one-carbon or two-carbon building block.
Furthermore, reactions involving 3-aminoquinazolinones with reagents like p-chlorobenzaldehyde can lead to the formation of fused triazepinoquinazolinones through a sequence of condensation and nucleophilic addition. nih.gov This highlights a pathway where the amino group facilitates the annulation of a new heterocyclic ring onto the existing scaffold.
Role as a Precursor in Diverse Heterocyclic Compound Synthesis
The structure of this compound makes it an ideal starting material, or precursor, for a wide array of more complex heterocyclic compounds. Its utility as a building block stems from the reactivity of the 3-amino group and the potential for further functionalization of the quinoline core. researchgate.net
A primary application of amino-heterocycles is in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. researchgate.net The 3-amino group of the title compound is well-suited for participation in such reactions. For instance, it can react with 1,3-dicarbonyl compounds and an aldehyde in a Hantzsch-type reaction or similar condensations to build new rings. The reaction of aromatic amines with 1,3-dicarbonyl compounds and α-bromoacetaldehyde acetal, catalyzed by a Lewis acid, provides a pathway to N-aryl-pyrroles. nih.gov This suggests a plausible route where this compound could be used to synthesize N-(5-chloro-8-methylquinolin-3-yl)pyrroles.
The synthesis of pyrimidine-5-carboxamide derivatives from the reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds showcases how amino groups can direct the formation of new heterocyclic rings. enamine.net By analogy, this compound could react with activated dicarbonyl compounds or their equivalents to yield fused pyridone or pyrimidone systems, such as pyrimido[5,4-c]quinolines.
Table 2: Examples of this compound as a Precursor
| Target Heterocyclic System | Co-Reactant(s) | Reaction Type |
| N-(5-chloro-8-methylquinolin-3-yl)pyrroles | 1,3-Dicarbonyl compound, α-halo-acetaldehyde | [1+2+2] Annulation |
| Imidazo[4,5-c]quinolines | Aldehyde, Isocyanide | Multicomponent Reaction (e.g., Ugi or van Leusen) |
| Pyrimido[5,4-c]quinolines | Activated 1,3-dicarbonyl derivative (e.g., malonic ester) | Condensation/Cyclization |
| Triazolo[4,5-c]quinolines | Sodium nitrite/acid, followed by a coupling partner | Diazotization/Cyclization |
The versatility of the 3-aminoquinoline (B160951) scaffold is further underscored by its use in synthesizing fused systems like quinazoline-thiohydantoins through domino reactions, indicating its potential in creating novel, complex molecular architectures with potential biological relevance. chemrxiv.org
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 8 Methylquinolin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the complex structure of 5-Chloro-8-methylquinolin-3-amine and its derivatives. This method provides detailed information about the chemical environment of each nucleus, enabling a precise mapping of the molecular framework.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in deciphering the intricate proton and carbon environments of quinoline (B57606) derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu By identifying which protons are coupled, the connectivity of the proton network within the molecule can be established.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is crucial for assigning carbon signals based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.org This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it identifies protons that are close in space, regardless of whether they are directly bonded. This through-space correlation is vital for determining the three-dimensional conformation and stereochemistry of the molecule.
The structural elucidation of related quinoline compounds often relies on a combination of these 2D NMR techniques to confirm assignments made from one-dimensional spectra.
Solid-State NMR Characterization for Polymorphism and Crystal Structure Analysis
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can detect subtle differences in the chemical environment of atoms in different polymorphs, which may not be apparent in solution. It serves as a powerful tool for characterizing the crystalline and amorphous forms of quinoline derivatives.
X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Crystallography of the Compound and its Co-Crystals
Single-crystal X-ray crystallography offers the most detailed and unambiguous structural information. For instance, the analysis of a derivative, 5-chloroquinolin-8-yl acrylate, revealed that it crystallizes in the monoclinic space group P21/c. researchgate.net Such studies provide precise coordinates for each atom in the crystal lattice, allowing for a detailed examination of the molecule's conformation and how it packs in the solid state. This information is critical for understanding the physical properties of the material.
Co-Crystallization Studies with Ligands or Metal Centers for Binding Insights
Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. nih.gov By co-crystallizing a quinoline derivative with a ligand or a metal ion, it is possible to gain detailed insights into the specific binding interactions. X-ray diffraction of these co-crystals can reveal the geometry of the binding site and the nature of the non-covalent interactions, such as hydrogen bonds and π-stacking, that are responsible for the association. This is invaluable for understanding the compound's potential as a ligand in coordination chemistry or its interaction with biological macromolecules.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule and its fragments. In the study of reaction mechanisms involving this compound and its derivatives, HRMS can be used to identify reaction intermediates and byproducts. For example, in the synthesis of novel multi-target agents based on a 4-hydroxy-2-quinolinone structure, HRMS was used to confirm the structures of the synthesized compounds. nih.gov By analyzing the mass spectra of samples taken at different stages of a reaction, it is possible to piece together the sequence of chemical transformations, thereby elucidating the mechanistic pathway.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding, within a molecule. mdpi.comresearchgate.net
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group (-NH₂) would give rise to two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The quinoline ring itself produces a series of characteristic C=C and C=N stretching bands between 1500 and 1650 cm⁻¹. nih.gov
Raman spectroscopy complements FT-IR, particularly for analyzing the symmetric vibrations of the quinoline skeleton. It is also a powerful tool for studying hydrogen bonding. mdpi.com In the solid state or in concentrated solutions, the N-H···N or N-H···Cl intermolecular hydrogen bonds can be observed. The formation of a hydrogen bond typically causes the N-H stretching frequency to shift to a lower wavenumber (red shift) and the band to broaden and increase in intensity in the IR spectrum. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch (methyl) | 2850 - 2960 | FT-IR, Raman |
| C=C and C=N Ring Stretch | 1500 - 1650 | FT-IR, Raman |
| N-H Bend (scissoring) | 1590 - 1640 | FT-IR |
| C-N Stretch | 1250 - 1340 | FT-IR |
| C-Cl Stretch | 600 - 800 | FT-IR |
This table is populated with typical frequency ranges for the specified functional groups based on spectroscopic data for related quinoline compounds. mdpi.comnih.gov
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
The photophysical properties of quinoline derivatives are of significant interest due to their applications in materials science and as molecular sensors. nih.gov Electronic spectroscopy, including UV-Vis absorption and fluorescence, elucidates the electronic transitions within the molecule and its potential as a luminophore.
The UV-Vis absorption spectrum of this compound in a non-polar solvent would be expected to display multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline.
This compound is predicted to exhibit solvatochromism, where the position of the absorption maximum (λ_max) changes with solvent polarity. This phenomenon arises from differential solvation of the ground and excited states. For molecules like this, the excited state is often more polar than the ground state due to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting quinoline ring. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a bathochromic shift (positive solvatochromism).
Table 3: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity Index | Hypothetical λ_max (nm) |
| Hexane | 0.1 | 340 |
| Dichloromethane | 3.1 | 348 |
| Acetonitrile | 5.8 | 355 |
| Methanol | 6.6 | 362 |
This table illustrates the expected trend of positive solvatochromism. Actual values require experimental measurement.
Many quinoline derivatives are highly fluorescent, and the 3-aminoquinoline (B160951) scaffold is a known fluorophore. The fluorescence properties are highly sensitive to the molecular environment and substitution pattern. This compound is a promising candidate for the development of fluorescent molecular probes. nih.gov
The primary amine at the 3-position can serve as a binding site or recognition unit for analytes such as metal ions. nih.gov For example, coordination of a metal ion like Zn²⁺ to the nitrogen atoms of the quinoline ring and the amino group could significantly alter the electronic structure of the molecule. This binding event can lead to a detectable change in the fluorescence output, such as:
Fluorescence Quenching or Enhancement: Binding can either "turn off" or "turn on" the fluorescence signal.
Ratiometric Shift: The emission maximum may shift to a different wavelength, allowing for ratiometric sensing, which is more reliable as it is independent of probe concentration.
The mechanism often involves the modulation of photoinduced electron transfer (PET) or internal charge transfer (ICT) processes upon analyte binding. nih.gov The development of such probes based on the this compound framework could lead to new tools for detecting specific analytes in biological and environmental systems.
Applications and Emerging Roles of 5 Chloro 8 Methylquinolin 3 Amine in Academic Chemical Research
As a Building Block in Complex Natural Product Synthesis and Analogue Design
The rigid, heterocyclic structure of 5-Chloro-8-hydroxyquinoline (B194070) makes it an important starting material for the synthesis of more complex molecules and for creating analogues of biologically active compounds.
While direct incorporation into the total synthesis of complex alkaloids is not its most prominent role, 5-Chloro-8-hydroxyquinoline serves as a critical precursor for creating alkaloid analogues. The core quinoline (B57606) structure is itself a key feature of numerous alkaloids. nih.gov Researchers utilize classic reactions like the Mannich reaction to modify the 5-Chloro-8-hydroxyquinoline scaffold. For instance, it can react with formaldehyde (B43269) and various amines to produce aminomethylated derivatives at the C-7 position. mdpi.com This functionalization allows for the introduction of diverse side chains, mimicking the structural complexity found in natural alkaloids and enabling the exploration of structure-activity relationships. mdpi.comnih.gov This approach facilitates the development of novel compounds with potentially enhanced or new biological activities, building upon the foundational structure of natural alkaloids.
The design of macrocycles and oligomers often requires bifunctional building blocks that can guide the assembly process. 5-Chloro-8-hydroxyquinoline is well-suited for this purpose. Its structure contains a hydroxyl group and an aromatic ring system that can be further functionalized, providing multiple points for connection.
One notable application is in the creation of hybrid molecules. For example, 5-Chloro-8-hydroxyquinoline has been successfully hybridized with the antibiotic ciprofloxacin (B1669076) via a Mannich reaction, linking the two distinct pharmacophores into a single, larger molecule. nih.gov This strategy creates a new chemical entity with a unique three-dimensional structure. Such hybrid compounds can be considered a form of designed macrocyclic analogue, where the quinoline derivative acts as a key structural component.
Research has also demonstrated the synthesis of hybrids with amino acid features, starting from a glycine-type precursor substituted with 5-chloro-8-hydroxyquinoline. nih.gov These bifunctional molecules can then be used in further synthetic steps, potentially for creating peptide-based macrocycles or oligomers where the quinoline unit imparts specific conformational constraints or functional properties, such as metal chelation.
Development of Fluorescent Probes and Chemical Sensors for Research Applications
The 8-hydroxyquinoline (B1678124) moiety is a well-established fluorophore known for its ability to chelate metal ions, often resulting in a significant change in its photophysical properties. The introduction of a chloro-substituent at the 5-position modulates these properties, making 5-Chloro-8-hydroxyquinoline and its derivatives valuable for developing specialized sensors.
Derivatives of 8-hydroxyquinoline are among the most effective fluorescent probes for detecting metal ions, particularly zinc (Zn²⁺). mdpi.com The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group form a stable chelation site for metal ions. Upon binding, the fluorescence intensity of the molecule can be significantly enhanced.
While research often focuses on the broader class of 8-amidoquinolines, the principles apply directly to derivatives of 5-Chloro-8-hydroxyquinoline. mdpi.com The chloro-group acts as an electron-withdrawing group, which can fine-tune the sensor's binding affinity, selectivity, and fluorescence response. Studies on related Mannich bases of 5-Chloro-8-hydroxyquinoline highlight the critical role of protonation and metal chelation in their mechanism of action, properties that are central to sensor design. nih.gov These derivatives can be engineered to selectively detect specific ions in complex biological media by modifying the substituents on the quinoline ring.
Table 1: Research Findings on 8-Hydroxyquinoline Derivatives as Chemical Sensors
| Derivative Class | Target Analyte | Sensing Principle | Key Finding | Reference |
|---|---|---|---|---|
| 8-Amidoquinoline | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | High affinity and stability, good membrane permeability. | mdpi.com |
| Mannich Bases | Metal Ions | Chelation and Protonation | Physicochemical properties are strongly modulated by metal binding. | nih.gov |
This table is interactive. Click on the headers to sort.
The ability of 8-hydroxyquinoline derivatives to permeate cell membranes makes them suitable for intracellular imaging. mdpi.com As fluorescent probes, they can be used to visualize the distribution and concentration of specific metal ions, like zinc, within cellular compartments. This is crucial for studying the roles of these ions in cellular processes.
The chemical interaction involves the probe entering the cell and binding to its target ion. This binding event triggers a "turn-on" fluorescence response, allowing researchers to map the location of the ion. Derivatives of 5-Chloro-8-hydroxyquinoline can be tailored for this purpose. For instance, attaching different functional groups can alter their lipophilicity, influencing how they interact with and cross cell membranes, or target specific organelles. The development of such probes provides powerful tools for investigating the intricate mechanisms of metal ion homeostasis and signaling in biological systems. mdpi.comnih.gov
Role in Advanced Materials Science and Organic Electronics Research
The planar structure and π-conjugated system of the quinoline ring make 5-Chloro-8-hydroxyquinoline a candidate for research in materials science, particularly in the field of organic electronics. The 8-hydroxyquinoline scaffold itself is famous for its use in organic light-emitting diodes (OLEDs), with Tris(8-hydroxyquinolinato)aluminium (Alq₃) being a canonical example.
While specific research on "5-Chloro-8-methylquinolin-3-amine" in this area is not prominent, the foundational properties of the 5-Chloro-8-hydroxyquinoline structure are relevant. The presence of the chlorine atom and the hydroxyl group allows for further chemical modification, enabling the synthesis of novel ligands for creating metal complexes with tailored electronic and photophysical properties. These complexes could be investigated for applications in OLEDs, organic photovoltaics (OPVs), or as components in conductive polymers. The ability to tune the electronic properties through substitution on the quinoline ring is a key area of interest for developing next-generation organic electronic materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
There is no specific data or research available that details the use of this compound as a material in the fabrication or study of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). While derivatives of 8-hydroxyquinoline are famously used as electron transport and emissive materials in OLEDs, the specific properties and performance of this compound in such devices have not been reported.
Conductive Polymers, Liquid Crystals, and Corrosion Inhibitors
The potential integration of this compound into conductive polymers, its properties as a liquid crystal, or its efficacy as a corrosion inhibitor are not documented in the available literature. Research on corrosion inhibition often involves quinoline derivatives, particularly those with hydroxyl groups, which can effectively bind to metal surfaces. However, studies specifically evaluating the performance of this compound for these applications are absent.
Catalytic Applications and Ligand Design in Organometallic and Organic Catalysis
The quinoline structure is a common motif in ligand design for various catalytic reactions. Despite this, there is a lack of specific information regarding the application of this compound in this context.
Chiral Ligands for Asymmetric Catalysis
No studies have been found that describe the synthesis or application of chiral ligands derived from this compound for use in asymmetric catalysis. The development of primary amine-based organocatalysts is an active area of research, but this specific compound has not been featured in such work.
Ligands for Transition Metal-Catalyzed Reactions
While the coordination of quinoline nitrogen to transition metals is a fundamental principle in catalysis, there are no available reports on the use of this compound as a ligand. Research on transition metal-catalyzed reactions often employs other substituted quinolines, but not the 3-amino-5-chloro-8-methyl variant.
Design of Targeted Molecular Tools for Biological Mechanism Elucidation in Chemical Biology
The use of small molecules as probes to investigate biological systems is a key aspect of chemical biology. However, the application of this compound in this area is not documented.
Enzyme Active Site Probes for Mechanistic Studies In Vitro
There is no evidence in the scientific literature of this compound being designed or utilized as a probe for studying enzyme active sites or for elucidating biochemical mechanisms in vitro.
Receptor Binding Studies in Defined Chemical or Protein Systems
There is no available data from receptor binding assays, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for This compound . Scientific literature does not currently contain studies that have characterized its affinity or selectivity for specific receptors, ion channels, or other protein targets.
Research on structurally related quinoline compounds, such as 5-chloro-8-hydroxyquinoline, has explored their biological activities, but these findings cannot be directly extrapolated to This compound due to the significant influence of substituent changes on molecular interactions. nih.govresearchgate.netmdpi.comnih.gov For instance, studies on quinolin-3-ylamine have shown its interaction with receptors like the Serotonin 2 (5-HT2) receptor, though with low affinity. bindingdb.org However, the addition of the chloro and methyl groups at the 5 and 8 positions would fundamentally alter the electronic and steric properties of the molecule, necessitating independent experimental validation of its receptor binding profile.
Table 1: Receptor Binding Data for this compound
| Receptor Target | Ligand | Assay Type | Affinity (Ki/IC50) | Source |
|---|---|---|---|---|
| Data Not Available | This compound | Not Applicable | Not Applicable | Not Applicable |
A representative table is shown. No data is available in the public domain.
Development of Chemical Probes for Signal Transduction Pathway Investigation
The development and application of This compound as a chemical probe to investigate signal transduction pathways have not been reported in the scientific literature. The design of a chemical probe requires a compound to possess specific properties, including high potency and selectivity for a target, and often a modifiable handle for the attachment of reporter tags (e.g., fluorophores, biotin).
While the quinoline scaffold is a common feature in the design of chemical probes, there are no published studies that describe the synthesis, characterization, or use of This compound for these purposes. Research on other quinoline derivatives has led to the development of probes for various biological processes, including the study of the PI3K/AKT/mTOR pathway by compounds like 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. nih.gov However, this work does not extend to the specific compound requested.
Table 2: Chemical Probe Development Status of this compound
| Compound | Target Pathway | Probe Type | Application in Pathway Investigation | Source |
|---|---|---|---|---|
| This compound | Not Identified | Not Developed | No reported applications | Not Applicable |
A representative table is shown. No data is available in the public domain.
Conclusion and Future Perspectives in the Research of 5 Chloro 8 Methylquinolin 3 Amine
Summary of Key Research Advances and Contributions to Quinoline (B57606) Chemistry
Research into quinoline and its derivatives has yielded a vast library of compounds with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govrsc.orgresearchgate.net The functionalization of the quinoline core is a key strategy for modulating these activities. The introduction of substituents like halogens (e.g., chlorine) and amino groups is particularly significant. For instance, 4-amino-7-chloroquinoline is the core of the famous antimalarial drug chloroquine, highlighting the importance of the chloro- and amino-substituents in drug design. nih.gov
The 3-aminoquinoline (B160951) moiety is a valuable building block for synthesizing more complex heterocyclic systems and for introducing pharmacophores through reactions at the amino group. Similarly, the 5-chloro substitution, as seen in compounds like 5-chloro-8-hydroxyquinoline (B194070), is known to influence the electronic properties and biological activity of the molecule. nih.govnih.gov The 8-methyl group further modifies the steric and electronic profile.
While direct research on 5-Chloro-8-methylquinolin-3-amine is not extensively documented in the literature, its structural motifs suggest it could be a valuable intermediate. Its contribution to quinoline chemistry would be as a versatile scaffold, combining three distinct points for chemical modification: the reactive amino group at the C3 position, the chloro-substituent at C5, and the methyl group at C8, which can also be a site for functionalization via C-H activation strategies.
Unexplored Reactivity Profiles and Novel Synthetic Opportunities
The true potential of this compound lies in its unexplored reactivity. Based on the known chemistry of its constituent functional groups, several novel synthetic opportunities can be envisioned.
Synthetic Opportunities: The synthesis of this compound itself presents a challenge in regioselectivity. A plausible route could involve a multicomponent reaction or a classical named reaction like the Friedländer or Skraup synthesis, starting from appropriately substituted anilines such as 5-chloro-2-methylaniline. rsc.orgmdpi.comnih.gov For example, the condensation of 2-amino-4-chlorotoluene with a suitable three-carbon carbonyl compound, followed by cyclization and subsequent introduction of the 3-amino group (likely via reduction of a nitro group), represents a potential pathway.
Unexplored Reactivity:
Reactions at the Amino Group: The 3-amino group is a prime site for derivatization. It can undergo diazotization followed by Sandmeyer or similar reactions to install a wide range of functionalities (e.g., -OH, -CN, -X) at the C3 position. Acylation and sulfonylation would yield a library of amides and sulfonamides, respectively, for biological screening.
C-H Functionalization: Modern transition-metal-catalyzed C-H activation offers a powerful tool for late-stage functionalization. mdpi.comrsc.org The remaining C-H bonds on the quinoline core (e.g., at C2, C4, C6, C7) could be targeted for arylation, alkylation, or other modifications, providing rapid access to a diverse set of derivatives.
Nucleophilic Aromatic Substitution: The chlorine atom at C5 could potentially be displaced by strong nucleophiles under specific conditions, although this is generally less facile on the benzene (B151609) ring of the quinoline system compared to positions on the pyridine (B92270) ring.
Quinoline Nitrogen Reactivity: The nitrogen atom of the quinoline ring can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further functionalization. researchgate.net
A summary of potential reactions is presented in the table below.
| Reaction Type | Reagents/Conditions | Potential Product |
| Acylation | Acyl chloride, base | N-(5-chloro-8-methylquinolin-3-yl)amide |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | 3-X-5-chloro-8-methylquinoline (X=Cl, Br, CN) |
| C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted this compound |
| N-Oxidation | m-CPBA | This compound N-oxide |
Potential for Integration into Emerging Chemical Technologies and Methodologies
The unique substitution pattern of this compound makes it a candidate for integration into several cutting-edge areas of chemical science.
Combinatorial Chemistry and Drug Discovery: The compound is an ideal scaffold for generating large chemical libraries. The distinct reactivity of the amino and chloro groups allows for orthogonal functionalization, enabling the rapid synthesis of diverse molecules for high-throughput screening against various biological targets. nih.govrsc.org
Materials Science: Quinoline derivatives are known to be components of organic light-emitting diodes (OLEDs) and other functional materials. mdpi.com The this compound core could be elaborated into novel conjugated systems or polymers with interesting photophysical or electronic properties.
Catalysis: The quinoline nitrogen and the 3-amino group can function as a bidentate ligand for coordinating with transition metals. Such metal complexes could be explored as novel catalysts for a range of organic transformations, including asymmetric synthesis.
Challenges and Outlook for Future Research Endeavors on Substituted Quinoline Amines
Despite the immense potential, the synthesis and application of specifically substituted quinoline amines face several challenges.
Challenges:
Sustainable Synthesis: Many traditional quinoline syntheses, such as the Skraup reaction, employ harsh conditions (strong acids, high temperatures) and toxic reagents. mdpi.com A major goal for future research is the development of greener, more sustainable methods using milder conditions, safer solvents, and reusable catalysts. tandfonline.com
Scalability: While modern methods like transition-metal-catalyzed C-H functionalization are elegant, their scalability for industrial production can be limited by the cost and sensitivity of the catalysts and reagents. mdpi.com
Outlook: The future of research on substituted quinoline amines is bright. The development of novel synthetic methodologies, particularly those leveraging photochemistry, electrochemistry, and improved catalytic systems, will be crucial for overcoming the existing challenges. There is a clear need for foundational research into the synthesis and reactivity of underexplored scaffolds like this compound. Such studies will not only expand the toolbox of synthetic chemists but also provide the building blocks for the next generation of pharmaceuticals, functional materials, and catalysts. The systematic exploration of the chemical space around such molecules promises to unlock new and valuable applications for the versatile quinoline core.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-8-methylquinolin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves imine reduction using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ≈ 6), as demonstrated for analogous 2-chloro-8-methylquinoline derivatives . Optimization can include solvent selection (methanol or dichloromethane), temperature control (ambient to -15°C for exothermic steps), and stoichiometric adjustments of intermediates like 3-formylquinolines. For example, highlights the use of dichloromethane and diisopropylethylamine (DIPEA) in amidation reactions, which could be adapted for functionalizing the 3-amino group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer :
- X-ray crystallography using SHELXL for refinement (e.g., planar quinoline systems with RMS deviations <0.04 Å) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the methyl group at C8 and chlorine at C5 .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns. Software like ORTEP-3 or WinGX can visualize crystallographic data .
Q. What in vitro biological assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria or fungi, referencing protocols for related 5-chloroquinolin-8-amine derivatives .
- Anticancer activity : Cell viability assays (e.g., MTT) using cancer cell lines, with IC50 calculations .
- Enzyme inhibition : Kinase or protease inhibition assays to explore structure-activity relationships (SAR).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer :
- Use twin refinement in SHELXL to address crystal twinning, as seen in ’s inversion twin analysis (domain ratio 0.86:0.14) .
- Cross-validate with NMR data (e.g., NOESY for spatial proximity) and DFT calculations to reconcile discrepancies in dihedral angles or bond lengths .
- Re-examine synthetic conditions (e.g., solvent polarity) that may induce polymorphic variations.
Q. What strategies improve the regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Leverage directing effects: The 3-amino group acts as a strong ortho/para-director, while the methyl and chlorine substituents influence steric and electronic environments.
- Computational modeling (DFT) to predict reactive sites, as applied in ’s analysis of tetrahydroquinoline derivatives .
- Use protecting groups (e.g., phthalimide) on the amino group to redirect reactivity .
Q. How do solvent polarity and catalyst choice influence the reaction kinetics of amidation or alkylation involving this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation, while dichloromethane minimizes side reactions in acylations .
- Catalysts : DIPEA or DMAP can accelerate coupling reactions by stabilizing intermediates. For alkylation, phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
- Kinetic studies via HPLC or in-situ IR spectroscopy to monitor progress and optimize time-temperature profiles.
Q. What computational tools are recommended for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over time .
- QSAR models : Utilize datasets from related quinoline derivatives to predict bioactivity and optimize substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
